molecular formula C10H12N2O3 B133630 N-(2,6-dimethyl-3-nitrophenyl)acetamide CAS No. 5416-12-6

N-(2,6-dimethyl-3-nitrophenyl)acetamide

Cat. No. B133630
CAS RN: 5416-12-6
M. Wt: 208.21 g/mol
InChI Key: UNIUJJXVDIYVQM-UHFFFAOYSA-N
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Description

The compound "N-(2,6-dimethyl-3-nitrophenyl)acetamide" is a derivative of acetamide with specific substituents on the phenyl ring. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds that can help infer the properties and reactivity of "N-(2,6-dimethyl-3-nitrophenyl)acetamide". For instance, the presence of nitro and acetamide groups suggests potential for bioactivity and specific chemical reactivity .

Synthesis Analysis

The synthesis of related compounds often involves nitration, acetylation, and other functional group transformations. For example, the synthesis of various nitro, amino, and acetamino derivatives of benzofuran was achieved through reactions such as cyclo-dehydration, reduction, and the Hofmann reaction . Similarly, the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide involved reactions with chlorotrimethylsilane and chloro(chloromethyl)dimethylsilane . These methods could potentially be adapted for the synthesis of "N-(2,6-dimethyl-3-nitrophenyl)acetamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques such as NMR spectroscopy, X-ray crystallography, and DFT methods . For example, the crystal and molecular structure of 2-(N-nitrosomethylamino)acetamide was determined to have monoclinic space group symmetry with specific hydrogen bonding patterns . These techniques could be used to elucidate the structure of "N-(2,6-dimethyl-3-nitrophenyl)acetamide" and predict its reactivity and interactions.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by the presence of substituents on the phenyl ring. Nitro groups are electron-withdrawing and can affect the electrophilic aromatic substitution reactions. The bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and their oligomers suggest that similar compounds can undergo biotransformation and interact with biological systems . The reactivity of "N-(2,6-dimethyl-3-nitrophenyl)acetamide" would likely be characterized by similar transformations and interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. For instance, the presence of a nitro group can increase the acidity of the amide hydrogen, affecting the compound's hydrogen bonding and solubility . The properties of "N-(2,6-dimethyl-3-nitrophenyl)acetamide" can be inferred from the properties of structurally similar compounds, although specific experimental data would be required for a comprehensive analysis.

Scientific Research Applications

Non-Linear Optical Properties and Material Science

N-(2,6-dimethyl-3-nitrophenyl)acetamide and its derivatives have garnered interest in the field of non-linear optical (NLO) materials. These compounds exhibit potential for various applications due to their optical properties. For instance, 3-Nitro­acetanilide, a related compound, is known to be an organic NLO material, crystallizing in a specific monoclinic system (Mahalakshmi, Upadhyaya, & Row, 2002). Similarly, certain derivatives of the compound like 2-amino derivatives of 5-nitrophenylacetamide have been investigated for their potential as NLO materials, although some were found inappropriate for NLO applications due to their crystallization in centrosymmetric space groups (Clark et al., 2000).

Bioactive Properties and Microbial Interactions

N-(2,6-dimethyl-3-nitrophenyl)acetamide derivatives have also shown bioactive properties. One study noted the production of certain N-(2-hydroxyphenyl)acetamides and derived oligomers when incubating specific microorganisms with 2-acetamido-phenol. These compounds demonstrated bioactivity, with N-(2-hydroxy-5-nitrophenyl) acetamide eliciting alterations in the expression profile of several genes in Arabidopsis thaliana (Girel et al., 2022).

Synthetic Applications in Dye and Drug Production

In the realm of synthetic chemistry, N-(2,6-dimethyl-3-nitrophenyl)acetamide derivatives play a crucial role as intermediates in the production of various dyes and drugs. For instance, the study of the current dye intermediate market has led to the discovery and synthesis of unique compounds through the manipulation of N-(2,6-dimethyl-3-nitrophenyl)acetamide derivatives (Drabina et al., 2009). Similarly, the catalytic hydrogenation of these compounds has been studied for the green synthesis of important intermediates in dye production (Zhang, 2008).

properties

IUPAC Name

N-(2,6-dimethyl-3-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-6-4-5-9(12(14)15)7(2)10(6)11-8(3)13/h4-5H,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIUJJXVDIYVQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40279132
Record name N-(2,6-dimethyl-3-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40279132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethyl-3-nitrophenyl)acetamide

CAS RN

5416-12-6
Record name MLS002638205
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11344
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2,6-dimethyl-3-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40279132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 30.1 g of N-acetyl-2,6-xylidine (0.18 mole) and 40 ml of acetic acid (0.70 mole) was added gradually 80 ml of concentrated sulfuric acid (0.50 mole) with stirring under ice-cooling. Then, to the mixture was added slowly 10 ml of fuming nitric acid (0.24 mole) in a manner such that the temperature of the reaction mixture did not exceed 10° C. The reaction mixture was returned to room temperature and, after stirring for 2 hours, poured onto ice. The resulting crystalline precipitate was collected by filtration and recrystallized from ethanol to give 35.5 g (92%) of the title compound (m.p. 171°-173° C.; pale yellow needles).
Quantity
30.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
92%

Synthesis routes and methods II

Procedure details

N-(2,6-dimethylphenyl)acetamide (10 g, 60 mmol, 1.0 eq) was dissolved in a mixture of H2SO4 (40 mL) and acetic acid (20 mL) at 0° C. A mixture of HNO3 (10 mL) and H2SO4 (8 mL) was added dropwise with stirring. The reaction was allowed to warm to room temperature and stirred for a further 1 h. The reaction was quenched by pouring into ice water, and the solid that formed collected by filtration to give the title compound as a yellow solid (12 g, 94%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Yield
94%

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